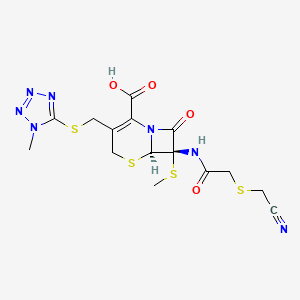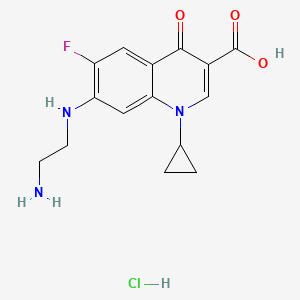
Déséthylène Ciprofloxacine, Chlorhydrate
Vue d'ensemble
Description
Desethylene ciprofloxacin is a major metabolite of ciprofloxacin. It is also a degradation product of ciprofloxacin that can be created through advanced oxygenation processes as a potential way to remove ciprofloxacin from wastewater. It is also created during degradation of ciprofloxacin by chlorination.
An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Applications De Recherche Scientifique
Recherche sur la pharmacocinétique
La déséthylène ciprofloxacine est un métabolite majeur de la ciprofloxacine {svg_1}. Elle a été étudiée dans le contexte de la pharmacocinétique, en particulier chez les patients gravement malades {svg_2}. La conversion métabolique de la ciprofloxacine en déséthylène ciprofloxacine et l'exposition à ses principaux métabolites actifs ont été examinées {svg_3}. Des facteurs tels que les facteurs démographiques, de laboratoire et génétiques qui pourraient potentiellement affecter la conversion métabolique de la ciprofloxacine ont été étudiés {svg_4}.
Activité antibactérienne
La déséthylène ciprofloxacine possède une activité antibactérienne comparable à celle de l'acide nalidixique {svg_5}. Cela en fait un composé important dans l'étude des agents antibactériens et de leur efficacité.
Transformation métabolique
La transformation métabolique de la ciprofloxacine en déséthylène ciprofloxacine a été associée à plusieurs facteurs, notamment la taille, la clairance de la créatinine et l'âge {svg_6}. Cette transformation est importante pour comprendre la disposition et l'efficacité du médicament dans différentes populations.
Recherche sur le traitement des eaux usées
La déséthylène ciprofloxacine est un produit de dégradation de la ciprofloxacine qui peut être créé par des procédés d'oxydation avancés comme moyen potentiel d'éliminer la ciprofloxacine des eaux usées {svg_7}. Cela la rend pertinente en science environnementale et en recherche sur le traitement des eaux usées.
Études de chloration
La déséthylène ciprofloxacine est également créée lors de la dégradation de la ciprofloxacine par chloration {svg_8}. Cela en fait un composé intéressant dans les études relatives aux procédés de chloration.
Étalons de référence
La déséthylène ciprofloxacine, chlorhydrate est utilisée comme étalon de référence dans les produits chimiques de recherche sur les maladies infectieuses et les étalons analytiques {svg_9}. Cela met en évidence son importance dans le domaine de la chimie analytique et de la recherche sur les maladies infectieuses.
Mécanisme D'action
Target of Action
Desethylene Ciprofloxacin Hydrochloride, also known as Ciprofloxacin Impurity C HCl or Desethyleneciprofloxacin monohydrochloride, is a major metabolite of Ciprofloxacin . The primary targets of this compound are bacterial DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Desethylene Ciprofloxacin Hydrochloride inhibits the action of DNA gyrase and topoisomerase IV . It binds to these enzymes with high affinity, preventing them from relaxing supercoiled DNA and promoting the breakage of double-stranded DNA . This disruption of DNA processes inhibits bacterial growth and leads to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV affects the DNA replication and transcription pathways in bacteria . This disruption prevents the bacteria from replicating and functioning properly, leading to their death .
Pharmacokinetics
Desethylene Ciprofloxacin Hydrochloride is a metabolite of Ciprofloxacin, and its pharmacokinetics are likely similar to that of the parent drug . Ciprofloxacin is well-absorbed orally, and its distribution in the body is extensive . It is partially metabolized in the liver, forming several metabolites . The elimination of Ciprofloxacin is primarily through renal excretion .
Result of Action
The result of Desethylene Ciprofloxacin Hydrochloride’s action is the inhibition of bacterial growth and the death of bacterial cells . By disrupting the function of key enzymes involved in DNA processes, it prevents bacteria from replicating and functioning properly .
Action Environment
The action of Desethylene Ciprofloxacin Hydrochloride can be influenced by various environmental factors. For instance, the presence of the compound in wastewater has been shown to affect microbial communities . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH . It’s also important to note that the compound can persist in conventional activated sludge processes, indicating its stability in such environments .
Analyse Biochimique
Biochemical Properties
Desethylene Ciprofloxacin Hydrochloride interacts with various enzymes and proteins in biochemical reactions. It is a major metabolite of Ciprofloxacin, which is known to inhibit bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV .
Cellular Effects
Desethylene Ciprofloxacin Hydrochloride has significant effects on various types of cells and cellular processes. As a metabolite of Ciprofloxacin, it shares the antibacterial activity of its parent compound, influencing cell function by inhibiting bacterial DNA synthesis and replication .
Molecular Mechanism
The molecular mechanism of action of Desethylene Ciprofloxacin Hydrochloride is similar to that of Ciprofloxacin. It exerts its effects at the molecular level by inhibiting topoisomerases II and IV, essential enzymes for bacterial DNA synthesis and replication .
Temporal Effects in Laboratory Settings
It is known that the metabolic ratio of Desethylene Ciprofloxacin is positively associated with height and creatinine clearance, and negatively associated with age .
Dosage Effects in Animal Models
It is known that Ciprofloxacin, the parent compound, has dose-dependent effects in animal models .
Metabolic Pathways
Desethylene Ciprofloxacin Hydrochloride is involved in the metabolic pathways of Ciprofloxacin. It is a major metabolite of Ciprofloxacin, suggesting that it is produced through the metabolic processes that Ciprofloxacin undergoes in the body .
Transport and Distribution
Given its structural similarity to Ciprofloxacin, it may share similar transport and distribution characteristics .
Subcellular Localization
Given its structural similarity to Ciprofloxacin, it may share similar subcellular localization characteristics .
Propriétés
IUPAC Name |
7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFTUIHVVTJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200925 | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528851-31-2 | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528851312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethyleneciprofloxacin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 528851-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESETHYLENECIPROFLOXACIN MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I800TJK7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601291.png)
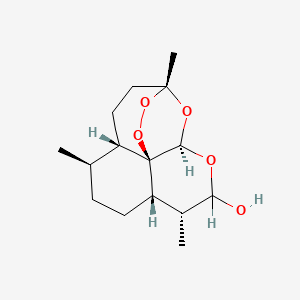
![(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone](/img/structure/B601295.png)
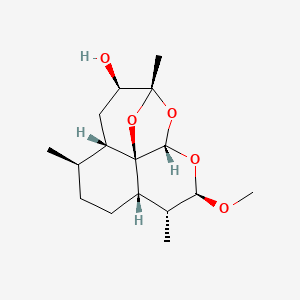
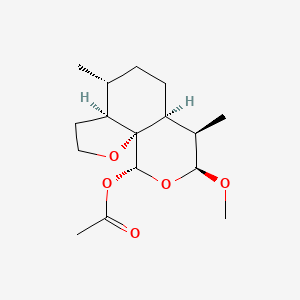
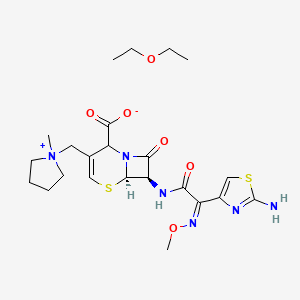
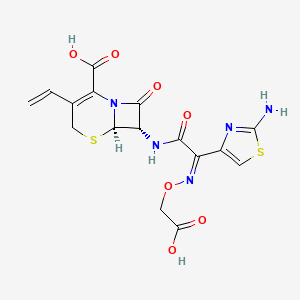
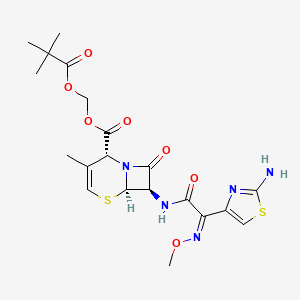
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
